

# Formanilide (CAS 103-70-8): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Formanilide*

Cat. No.: *B094145*

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## Abstract

**Formanilide**, with the CAS number 103-70-8, is a significant organic compound possessing an amide functional group derived from aniline and formic acid.<sup>[1]</sup> This white to pale yellow crystalline solid serves as a versatile precursor and intermediate in a multitude of synthetic applications, most notably in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> Its utility extends to the synthesis of fungicides, N,N-diaryl ureas, quinolone antibiotics, and as a formylating agent in reactions such as the Vilsmeier-Haack reaction.<sup>[2][3]</sup> This document provides an in-depth technical overview of **formanilide**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, comprehensive spectral analysis, and toxicological data.

## Chemical and Physical Properties

**Formanilide** is a white crystalline solid at room temperature.<sup>[4]</sup> It exhibits moderate solubility in water and is soluble in various organic solvents.<sup>[1][5]</sup> Key quantitative properties are summarized in Table 1 for ease of reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO	[1][4]
Molecular Weight	121.14 g/mol	[2][4]
CAS Number	103-70-8	[1][2]
Appearance	White to pale grayish-beige crystalline solid	[5][6]
Melting Point	46-48 °C	[6][7]
Boiling Point	271 °C at 760 mmHg; 166 °C at 14 mmHg	[6][8]
Density	1.144 g/mL at 25 °C	[6][7]
Water Solubility	25.4 g/L at 20 °C; 28.6 g/L at 25 °C	[5][6]
logP (Octanol/Water)	1.15	[4]
Flash Point	>112 °C (>230 °F)	[4][6]
pKa	15.00 ± 0.70 (Predicted)	[6]
UV max (Ethanol)	242-243 nm	[9]

## Experimental Protocols

### Synthesis of Formanilide from Aniline and Formic Acid

The most common method for synthesizing **formanilide** is the direct N-formylation of aniline using formic acid. The reaction proceeds via a condensation mechanism, producing water as a byproduct. To drive the equilibrium towards the product, water is typically removed azeotropically.

Materials:

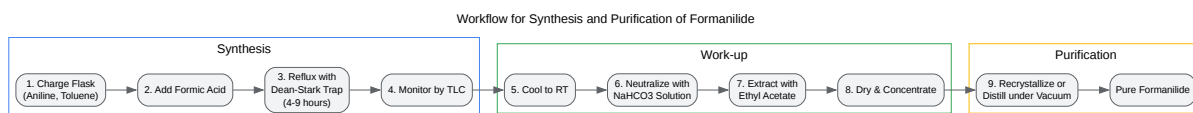
- Aniline (1.0 eq)
- Formic acid (85-90%, 1.2-2.0 eq)[6][10]

- Toluene
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add aniline (1.0 eq) and toluene (approx. 2-3 mL per gram of aniline).
- Add formic acid (1.2 eq) to the flask.[\[6\]](#)
- Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
- Continue refluxing for 4-9 hours, or until the theoretical amount of water has been collected or the reaction completion is confirmed by Thin Layer Chromatography (TLC).[\[6\]](#)
- Allow the reaction mixture to cool to room temperature.
- Pour the mixture into a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.[\[7\]](#)
- Extract the aqueous layer with ethyl acetate.[\[7\]](#)
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude **formanilide**.
- The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether or by distillation under reduced pressure.[6]



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**Caption:** Workflow for the synthesis and purification of **formanilide**.

## Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, which is generated in situ from a substituted formamide (like N,N-dimethylformamide or N-methyl**formanilide**) and an activating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ).[1][3][11]

Materials:

- N-Methyl**formanilide** (or DMF) (1.0 eq)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (1.1 eq)
- Electron-rich arene (e.g., N,N-dimethylaniline) (1.0 eq)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Flame-dried, two-necked round-bottom flask

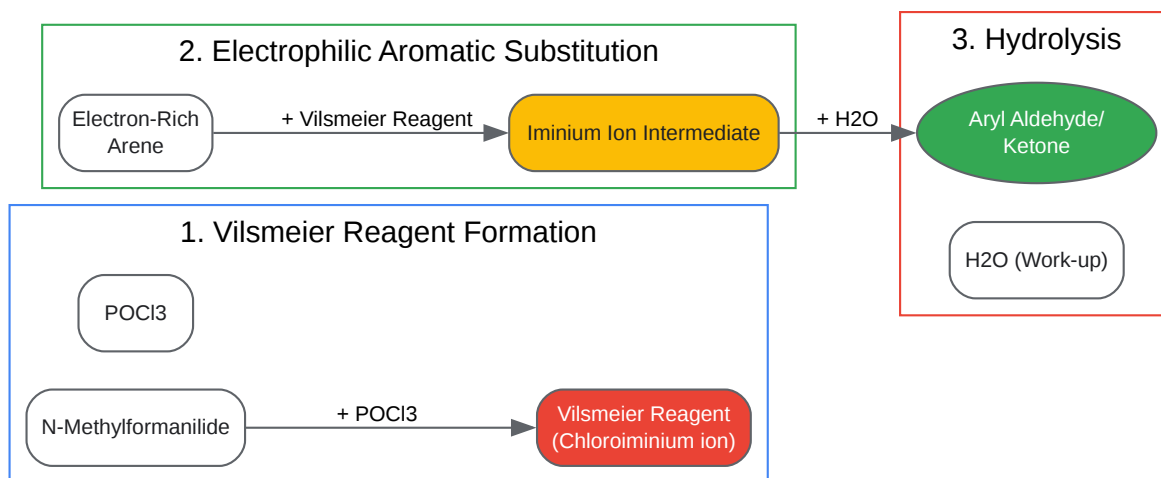
- Dropping funnel
- Ice bath
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methyl**formanilide** (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
- After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
- To the freshly prepared Vilsmeier reagent, add a solution of the electron-rich arene (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
- Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude formylated product.

- Purify the product using column chromatography.

## Vilsmeier-Haack Reaction Mechanism



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**Caption:** Mechanism of the Vilsmeier-Haack formylation reaction.

## Spectroscopic Data

The structural elucidation of **formanilide** is confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure of **formanilide**.<sup>[2]</sup> The presence of cis-trans isomerism due to restricted rotation around the amide bond can influence the spectra, especially in different solvents.<sup>[2]</sup>

$^1\text{H}$ NMR	$^{13}\text{C}$ NMR
Chemical Shift ( $\delta$ ) ppm	Assignment
~10.1 (br s)	N-H Proton
~8.3 (s)	C(O)-H Proton
~7.5 (d)	H-2, H-6 (ortho)
~7.3 (t)	H-3, H-5 (meta)
~7.1 (t)	H-4 (para)
(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on typical values for the functional groups.)	

## Infrared (IR) Spectroscopy

The IR spectrum of **formanilide** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3280-3150	N-H stretch
~3060	Aromatic C-H stretch
~2880	Aldehydic C-H stretch
~1690-1660	C=O stretch (Amide I band)
~1595, 1490, 1440	Aromatic C=C ring stretches
~1530	N-H bend (Amide II band)
~750, 690	C-H out-of-plane bend
(Note: Values are approximate.)	

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **formanilide** results in a molecular ion peak and characteristic fragment ions.

m/z	Assignment
121	[M] <sup>+</sup> (Molecular Ion)
93	[M - CO] <sup>+</sup> (Loss of carbon monoxide)
92	[M - CHO] <sup>+</sup> (Loss of formyl radical) followed by H rearrangement
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of C <sub>2</sub> H <sub>2</sub> from phenyl cation)

## Applications in Research and Development

**Formanilide** is a crucial building block in organic synthesis.[\[2\]](#)

- **Pharmaceutical Synthesis:** It is an intermediate in the production of various pharmaceuticals, including quinolone antibiotics and potential cancer chemotherapeutic agents.[\[2\]](#)
- **Agrochemicals:** It serves as a precursor for fungicides, such as mepanipyrim.[\[2\]](#)
- **Chemical Synthesis:** **Formanilide** can be dehydrated to produce phenyl isocyanide, a valuable reagent in coordination chemistry.[\[2\]](#) It is also used in the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds.[\[2\]](#)[\[3\]](#)
- **Biochemical Research:** It has been studied for its inhibitory effects on monoamine oxidase (MAO) in rat brain models, making it a tool for neuroscience research.[\[2\]](#)

## Toxicological and Safety Information

While comprehensive toxicological data for **formanilide** is limited, information on related compounds and general safety guidelines provide a basis for safe handling.[\[12\]](#)[\[13\]](#)

Acute Toxicity:



- **Formanilide**: No specific LD50 data is readily available. The toxicological properties have not been fully investigated.[12][13] Exposure may cause cyanosis, headache, dizziness, and confusion.[6][14]
- N-Methyl**formanilide** (related compound): LD50 Oral - Rat - 1517 mg/kg.[15]

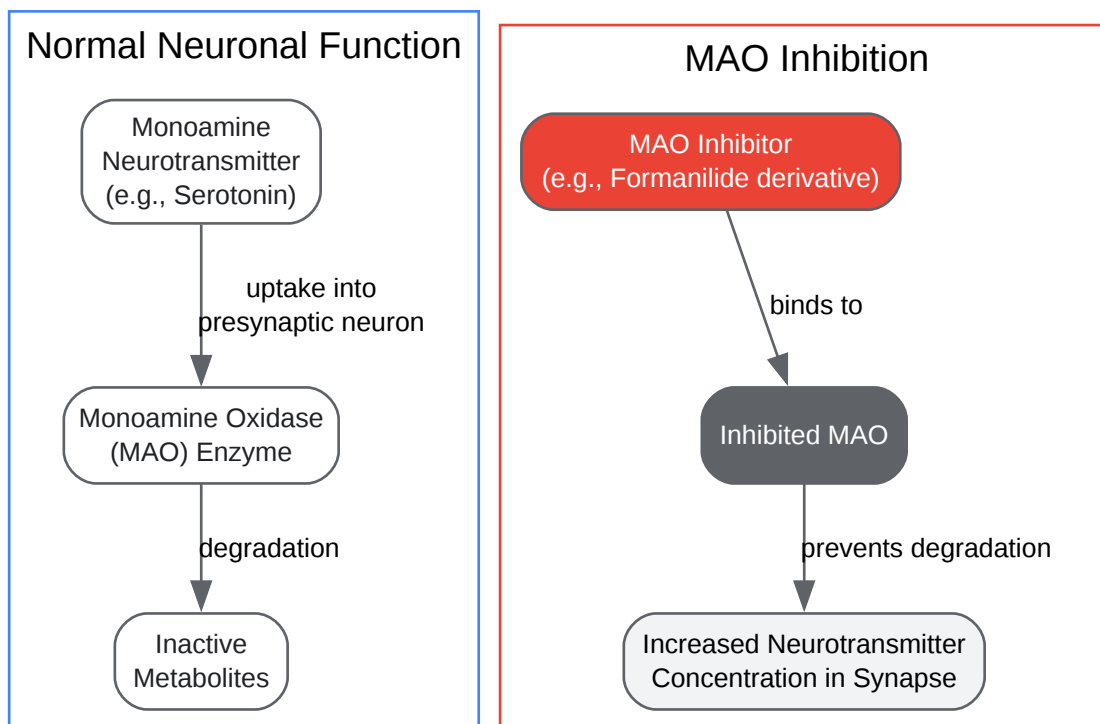
#### Safety and Handling:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[12]
- Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Wash thoroughly after handling.[12]
- Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[5]
- Incompatibilities: Incompatible with strong oxidizing agents.[5][6]

## Role in Biochemical Pathways: Monoamine Oxidase Inhibition

**Formanilide** and its derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][9] By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft can be increased, which is the mechanism of action for a class of antidepressant drugs.[16][17]

## Mechanism of Monoamine Oxidase (MAO) and Inhibition



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